molecular formula C17H21N3O3 B8741517 ethyl 3-(1H-benzotriazol-1-yl)-2-cyclohexyl-3-oxopropanoate

ethyl 3-(1H-benzotriazol-1-yl)-2-cyclohexyl-3-oxopropanoate

Cat. No. B8741517
M. Wt: 315.37 g/mol
InChI Key: OBLJEXFWTARABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252826B2

Procedure details

A solution of 2-cyclohexyl-malonic acid monoethyl ester (2.9 g, 14 mmol; CAS Reg. No. 147596-63-2) in thionyl chloride (29 ml) was heated under reflux conditions for 2 h. The solvent was removed under reduced pressure to give chlorocarbonyl-cyclohexyl-acetic acid ethyl ester. 1,2,3-Benzotriazole (1.47 g, 12 mmol) was dissolved at ambient temperature under an argon atmosphere in CH2Cl2 (45 ml). Et3N (1.86 ml, 13 mmol) and a solution of chlorocarbonyl-cyclohexyl-acetic acid ethyl ester in CH2Cl2 (4 ml) was added. The reaction mixture was stirred at ambient temperature for 14 h, quenched with ice cold aqueous 2 N HCl and extracted two times with iPrOAc. The combined extracts were washed with ice water/1 N aqueous HCl solution, ice water/brine 1/1 and dried over Na2SO4. After filtration the solvent was removed under reduced pressure to give a yellow oil which was purified by column chromatography (silica gel, iPrOAc/heptane) to give the title compound (1.05 g, 3.3 mmol; 25%) as yellow oil. MS: m/e=316.2 [M+H+].
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
1.86 mL
Type
reactant
Reaction Step Two
Name
chlorocarbonyl-cyclohexyl-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.CCN(CC)CC.[CH2:17]([O:19][C:20](=[O:31])[CH:21]([C:28](Cl)=[O:29])[CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1)[CH3:18]>C(Cl)Cl>[CH2:17]([O:19][C:20](=[O:31])[CH:21]([CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1)[C:28]([N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1)=[O:29])[CH3:18]

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.86 mL
Type
reactant
Smiles
CCN(CC)CC
Name
chlorocarbonyl-cyclohexyl-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C1CCCCC1)C(=O)Cl)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with ice cold aqueous 2 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted two times with iPrOAc
WASH
Type
WASH
Details
The combined extracts were washed with ice water/1 N aqueous HCl solution, ice water/brine 1/1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, iPrOAc/heptane)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)N1N=NC2=C1C=CC=C2)C2CCCCC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.3 mmol
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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